molecular formula C13H17N3O3 B11800854 Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate

Cat. No.: B11800854
M. Wt: 263.29 g/mol
InChI Key: NGKDXFQTBCWMMX-UHFFFAOYSA-N
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Description

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is an organic compound with the molecular formula C13H17N3O3 and a molecular weight of 263.29 g/mol . This compound is primarily used in research and development due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate typically involves the reaction of nicotinic acid derivatives with acetylpiperazine. The process generally includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These methods would involve large-scale esterification and acylation reactions, followed by purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 6-(4-acetylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A simpler ester of nicotinic acid, used primarily as a rubefacient.

    Acetylpiperazine derivatives: Compounds with similar piperazine rings but different substituents.

Uniqueness

Methyl 6-(4-acetylpiperazin-1-yl)nicotinate is unique due to its combination of a nicotinate ester and an acetylpiperazine moiety. This structure imparts distinct chemical and biological properties, making it valuable for research and development .

Properties

Molecular Formula

C13H17N3O3

Molecular Weight

263.29 g/mol

IUPAC Name

methyl 6-(4-acetylpiperazin-1-yl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17N3O3/c1-10(17)15-5-7-16(8-6-15)12-4-3-11(9-14-12)13(18)19-2/h3-4,9H,5-8H2,1-2H3

InChI Key

NGKDXFQTBCWMMX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC

Origin of Product

United States

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